molecular formula C23H18F2N2O3S B2487219 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide CAS No. 891118-79-9

2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B2487219
M. Wt: 440.46
InChI Key: WMKHETGLTUNZMB-UHFFFAOYSA-N
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Description

This compound belongs to a class of synthetic compounds known for their potential in modifying immune response and showing promising antitumor and antiallergic activities. The specific interactions at the molecular level, including the modulation of immune cells and potential in disrupting tubulin polymerization, highlight its significance in scientific research.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves complex organic synthesis techniques, including the use of protecting groups and nucleophilic substitution reactions. For instance, the synthesis of similar compounds has demonstrated the effectiveness of sulfonamide groups in enhancing the biological activity of pharmaceutical agents through meticulous synthetic pathways (Spjut et al., 2010).

Molecular Structure Analysis

Quantum chemical insights into related compounds reveal the significance of molecular structure in determining the biological activity and interaction with biological targets. The analysis often includes density functional theory (DFT) calculations to understand the electronic structure, natural bond orbital (NBO) analysis, and vibrational spectroscopy studies, providing a deep understanding of the molecular interactions at play (Mary et al., 2020).

Chemical Reactions and Properties

Compounds within this class participate in a variety of chemical reactions, showcasing their versatility in chemical synthesis and pharmaceutical applications. Their reactivity includes the formation of hydrogen-bonded interactions, which is crucial for their biological activity and interaction with biological macromolecules. The chemical properties are tailored through specific substitutions on the molecular scaffold to enhance desired biological effects (Owa et al., 2002).

Scientific Research Applications

Synthetic Chemistry Applications

A study by Spjut et al. (2010) highlighted the design, synthesis, and evaluation of the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for protecting hydroxyl groups. The Fsec group demonstrates stability under acidic conditions and is cleaved under mild basic conditions, showcasing its potential utility in the synthesis of complex molecules, including those related to 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide (Spjut, Qian, & Elofsson, 2010).

Pharmacological Applications

Research by Wang et al. (2004) explored the immunomodulating effects of a novel synthetic compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763), demonstrating its potential in augmenting the immune response to tumors. This compound was found to enhance the response of lymphocytes and macrophages, leading to an increase in tumor cell destruction, highlighting its potential therapeutic applications in cancer immunotherapy (Wang, Ruszala-Mallon, Wallace, Citarella, Lin, & Durr, 2004).

Analytical Chemistry

Dowling et al. (2017) investigated the thermal degradation of modafinil and its analogs, including the relevance of sulfonamide structures in analytical chemistry. This study underscores the importance of understanding the stability and degradation pathways of sulfonamide compounds, which can inform the development of analytical methods for such compounds (Dowling, Kavanagh, Talbot, O'Brien, Hessman, McLaughlin, Twamley, & Brandt, 2017).

Antimicrobial Research

Ghorab et al. (2015) focused on the synthesis of novel sulfonamide derivatives for their cytotoxic activity against cancer cell lines, demonstrating the broader pharmacological applications of sulfonamide compounds, including antimicrobial and anticancer properties (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Fluorinated compounds, for example, can sometimes be hazardous due to the reactivity of fluorine .

properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N2O3S/c24-17-9-11-18(12-10-17)26-23(28)14-27-13-22(19-6-2-4-8-21(19)27)31(29,30)15-16-5-1-3-7-20(16)25/h1-13H,14-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKHETGLTUNZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide

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